molecular formula C19H13Cl3N2O2S B2875342 S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate CAS No. 338783-91-8

S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate

Cat. No.: B2875342
CAS No.: 338783-91-8
M. Wt: 439.74
InChI Key: XAABMYMFBQNSMD-UHFFFAOYSA-N
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Description

S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dichlorobenzyl group, and a pyridinyl carbamothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The starting material, 3,4-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid to form the pyridinyl intermediate.

    Thioester Formation: The pyridinyl intermediate is then reacted with thionyl chloride to form the corresponding thioester.

    Final Coupling Reaction: The thioester is coupled with 2-chlorophenyl isothiocyanate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or dichlorobenzyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives

Properties

IUPAC Name

S-(2-chlorophenyl) N-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O2S/c20-13-8-7-12(10-15(13)22)11-24-9-3-5-16(18(24)25)23-19(26)27-17-6-2-1-4-14(17)21/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAABMYMFBQNSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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